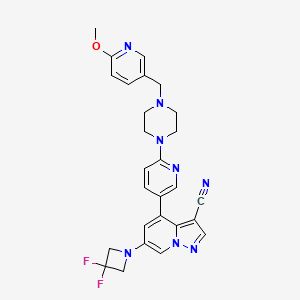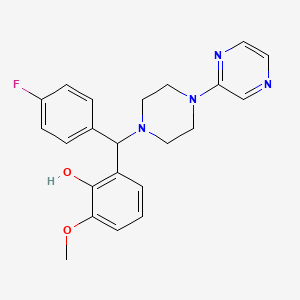
hAChE-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hAChE-IN-2 is a potent inhibitor of human acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound exhibits an inhibitory concentration 50 (IC50) of 0.71 micromolar and additionally impedes tau-oligomerization with an effective concentration 50 (EC50) of 2.21 micromolar, demonstrating neuroprotective activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hAChE-IN-2 involves a multicomponent Petasis reaction, which is a versatile method for the formation of complex molecules. The reaction typically involves the use of an amine, an aldehyde, and a boronic acid under mild conditions. The specific reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the multicomponent Petasis reaction. This would require optimization of reaction conditions to ensure consistency and efficiency. The process would also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
hAChE-IN-2 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by nucleophiles or electrophiles. It can also participate in oxidation and reduction reactions depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .
科学研究应用
hAChE-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its neuroprotective properties and its ability to inhibit tau-oligomerization, which is relevant in neurodegenerative diseases like Alzheimer’s disease.
Medicine: Explored as a potential therapeutic agent for conditions involving acetylcholine dysregulation, such as myasthenia gravis and Alzheimer’s disease.
Industry: Utilized in the development of new drugs and as a reference compound in the synthesis of similar inhibitors
作用机制
hAChE-IN-2 exerts its effects by inhibiting human acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound also inhibits tau-oligomerization, which is believed to contribute to its neuroprotective effects. The molecular targets involved include the active site of acetylcholinesterase and tau proteins .
相似化合物的比较
Similar Compounds
Zanapezil: A potent, reversible, and selective acetylcholine esterase inhibitor.
Tacrine: A potent acetylcholinesterase inhibitor, also acting as a substrate for cytochrome P450 1A2.
THRX-160209: A potent antagonist at the muscarinic acetylcholine receptor subtype 2.
Catestatin: A peptide that blocks nicotinic acetylcholine receptors composed of alpha3beta2 subunits
Uniqueness
hAChE-IN-2 is unique due to its dual activity as both an acetylcholinesterase inhibitor and a tau-oligomerization inhibitor. This dual functionality makes it particularly valuable in the study and potential treatment of neurodegenerative diseases like Alzheimer’s disease .
属性
分子式 |
C22H23FN4O2 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
2-[(4-fluorophenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H23FN4O2/c1-29-19-4-2-3-18(22(19)28)21(16-5-7-17(23)8-6-16)27-13-11-26(12-14-27)20-15-24-9-10-25-20/h2-10,15,21,28H,11-14H2,1H3 |
InChI 键 |
MIPKSQSAVXXZEF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1O)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=NC=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


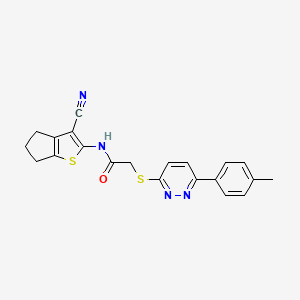
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)
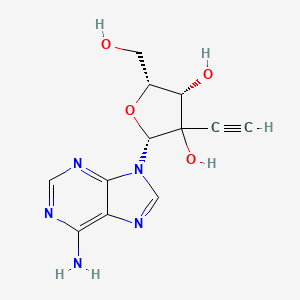
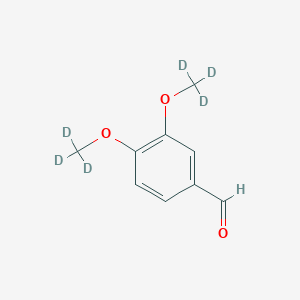
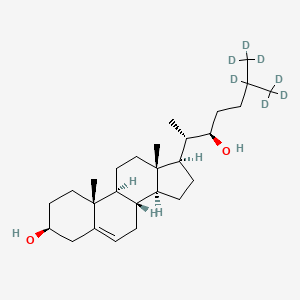

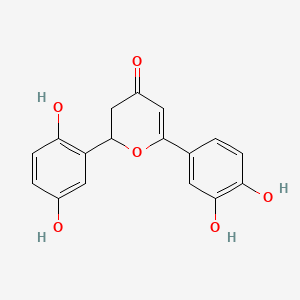
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
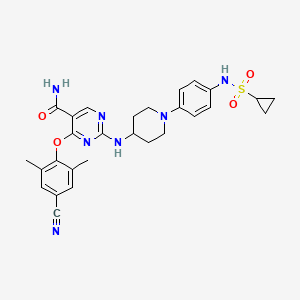
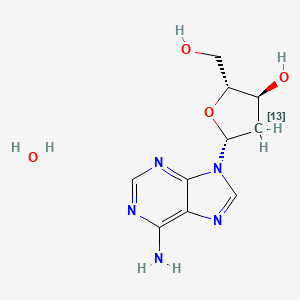
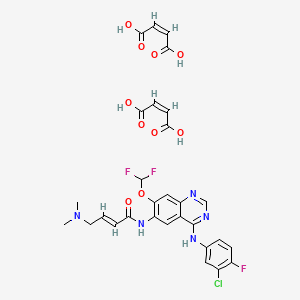
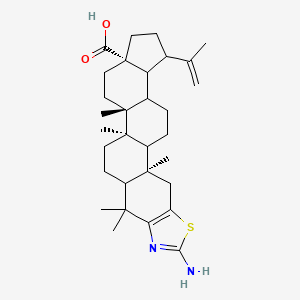
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)
